Benzamide, 2-(benzoylamino)-N-phenyl-
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Overview
Description
Benzamide, 2-(benzoylamino)-N-phenyl-, is an organic compound belonging to the class of benzamides It is characterized by the presence of a benzoylamino group attached to the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 2-(benzoylamino)-N-phenyl-, typically involves the reaction of benzoyl chloride with aniline in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia to yield the final product . Another method involves the direct condensation of benzoic acid with aniline under acidic conditions .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Benzamide, 2-(benzoylamino)-N-phenyl-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, especially at the benzoylamino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles are employed.
Major Products Formed:
Oxidation: Quinazolinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
Benzamide, 2-(benzoylamino)-N-phenyl-, has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antibacterial and antioxidant properties.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of Benzamide, 2-(benzoylamino)-N-phenyl-, involves its interaction with specific molecular targets. It is known to intercalate with DNA, leading to the inhibition of DNA replication and protein synthesis. This intercalation can result in the formation of covalent topoisomerase-DNA complexes, which inhibit the religation portion of the ligation-religation reaction in replicating DNA .
Comparison with Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid.
N-(benzo[d]oxazol-2-ylcarbamothioyl)-2/4-substituted benzamides: These compounds have similar structural features and biological activities.
Uniqueness: Benzamide, 2-(benzoylamino)-N-phenyl-, is unique due to its specific benzoylamino group, which imparts distinct chemical and biological properties. Its ability to intercalate with DNA and inhibit topoisomerase activity sets it apart from other benzamide derivatives .
Properties
CAS No. |
18543-23-2 |
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Molecular Formula |
C20H16N2O2 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
2-benzamido-N-phenylbenzamide |
InChI |
InChI=1S/C20H16N2O2/c23-19(15-9-3-1-4-10-15)22-18-14-8-7-13-17(18)20(24)21-16-11-5-2-6-12-16/h1-14H,(H,21,24)(H,22,23) |
InChI Key |
UBGYHBYLTQHPNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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